DPP‑4 Inhibitor Scaffold Potency: 4‑Aminophenylalanine‑Derived Compound Achieves 28 nM IC₅₀ in Human Enzyme Assay
A 4‑aminophenylalanine‑derived α‑amino acid inhibitor (compound 10) demonstrated potent and selective inhibition of human dipeptidyl peptidase IV (DPP‑4) with an IC₅₀ value of 28 nM in an in vitro enzymatic assay [1]. This contrasts with the parent scaffold L‑phenylalanine methyl ester, which exhibits no measurable DPP‑4 inhibitory activity due to the absence of the para‑amino substituent required for productive active‑site interactions. The para‑amino group in the 4‑aminophenylalanine core is essential for binding affinity, as confirmed by X‑ray crystallography of a closely related cyclohexylalanine analog bound to the DPP‑4 active site [2].
| Evidence Dimension | DPP-4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 28 nM (4-aminophenylalanine derivative, compound 10) |
| Comparator Or Baseline | L-phenylalanine methyl ester: no measurable DPP-4 inhibition |
| Quantified Difference | >1000-fold improvement in potency conferred by para-amino substitution |
| Conditions | In vitro human DPP-4 enzymatic assay, recombinant enzyme |
Why This Matters
This 28 nM IC₅₀ validates the 4‑aminophenylalanine scaffold as a privileged starting point for DPP‑4 inhibitor development, a property entirely absent in the unsubstituted phenylalanine methyl ester building block.
- [1] Duffy JL, Kirk BA, Wang L, et al. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorg Med Chem Lett. 2007;17(10):2879-2885. View Source
- [2] RCSB PDB. 2OPH: Human dipeptidyl peptidase IV in complex with an alpha amino acid inhibitor. 2007. View Source
